

Off-target effects of FK888 to consider

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Compound of Interest		
Compound Name:	FK888	
Cat. No.:	B1672746	Get Quote

Technical Support Center: FK888

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **FK888**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is FK888 and what is its primary target?

FK888 is a potent and highly selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] Its primary target is the NK1 receptor, where it competitively inhibits the binding of the endogenous ligand, Substance P (SP).[1]

Q2: How selective is **FK888** for the NK1 receptor over other neurokinin receptors?

FK888 demonstrates high selectivity for the NK1 receptor. Studies have shown that it has at least a 10,000-fold lower affinity for the NK2 and NK3 receptors.[1]

Q3: Is there a species difference in the affinity of **FK888** for the NK1 receptor?

Yes, **FK888** exhibits significant species-specific differences in its binding affinity. It has a 320-fold higher affinity for the human NK1 receptor compared to the rat NK1 receptor.[2] This is a critical consideration when designing and interpreting preclinical studies.







Q4: Has **FK888** been screened against a broad panel of off-target receptors and enzymes?

While specific, publicly available data from a comprehensive off-target screening panel (such as a CEREP or Eurofins safety panel) for **FK888** is limited, the general class of non-peptide NK1 receptor antagonists has been subject to such safety pharmacology profiling during drug development.[3][4][5][6][7][8] These panels typically assess for interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters to identify potential off-target liabilities.[4][5][7][8]

Q5: What are some potential off-target effects to consider for the class of non-peptide NK1 receptor antagonists?

Generally, NK1 receptor antagonists are considered to be well-tolerated.[3] However, as with any small molecule, off-target interactions are a possibility. For instance, some non-peptide NK1 receptor antagonists have been evaluated for effects on the cardiovascular, respiratory, and central nervous systems.[3] Real-world adverse event data from other NK1 antagonists like aprepitant, fosaprepitant, and netupitant have shown signals for various events, although these are also influenced by the patient population and co-administered therapies.[9][10][11] Researchers should consider the possibility of off-target effects and design experiments with appropriate controls to mitigate and interpret any unexpected findings.

Troubleshooting Guide



Observed Issue	Potential Cause	Recommended Action
Inconsistent results in cell- based assays.	Cell line species: Due to the high species selectivity of FK888, using a cell line with a non-human NK1 receptor (e.g., rat) will result in significantly lower potency.	Confirm the species of your NK1 receptor-expressing cell line. For optimal results, use a human cell line or a cell line recombinantly expressing the human NK1 receptor.
Unexpected physiological response in in vivo models.	Off-target effects: Although highly selective, the possibility of off-target interactions at high concentrations cannot be entirely ruled out without a comprehensive screening profile.	1. Perform a dose-response study: Determine if the unexpected effect is dose-dependent. 2. Use a structurally unrelated NK1 antagonist: This can help differentiate between an ontarget NK1 effect and a potential off-target effect of FK888's chemical scaffold. 3. Consider a broader systems-level analysis: Evaluate effects on other physiological parameters to identify potential off-target systems.
Difficulty replicating binding affinity (Ki) values.	Assay conditions: Radioligand binding assay outcomes are sensitive to buffer composition, temperature, incubation time, and the specific radioligand used.	Standardize your protocol. Refer to the detailed experimental protocols below for radioligand binding assays and ensure all parameters are consistent between experiments.

Quantitative Data Summary

While a comprehensive off-target binding profile for **FK888** is not publicly available, the following table summarizes its known on-target and key selectivity data.



Target	Species	Assay Type	Value	Reference
NK1 Receptor	Guinea Pig (lung)	[3H]-SP Binding	Ki = 0.69 nM	[1]
NK1 Receptor	Rat (brain cortex)	[3H]-SP Binding	Ki = 0.45 nM	[1]
NK1 Receptor	Human	(recombinant)	High Affinity (320x > rat)	[2]
NK2 Receptor	Rat (vas deferens)	Functional Assay	>10,000x lower affinity than NK1	[1]
NK3 Receptor	Rat (portal vein)	Functional Assay	>10,000x lower affinity than NK1	[1]

Experimental ProtocolsRadioligand Binding Assay for Off-Target Screening

This protocol describes a general method for screening a compound like **FK888** against a panel of receptors to identify potential off-target binding.

Objective: To determine the binding affinity (Ki) of a test compound for a variety of receptors.

Materials:

- Cell membranes expressing the target receptor.
- Specific radioligand for each target receptor.
- Test compound (e.g., FK888).
- · Assay buffer (target-dependent).
- 96-well filter plates.
- Scintillation fluid.
- Scintillation counter.



Procedure:

- Preparation: Prepare serial dilutions of the test compound.
- Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
- Equilibration: Incubate the plates to allow the binding to reach equilibrium. The time and temperature are target-dependent.
- Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Scintillation Counting: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Enzyme Inhibition Assay for Off-Target Screening

This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of enzymes.

Objective: To determine the IC50 of a test compound for various enzymes.

Materials:

- Purified enzyme.
- Specific enzyme substrate.
- Test compound (e.g., FK888).



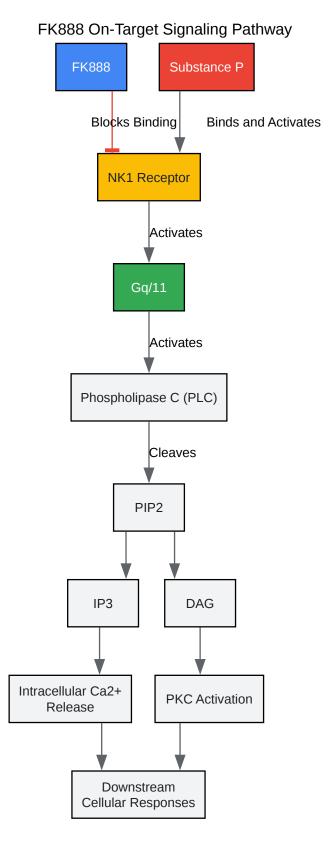
- · Assay buffer.
- 96-well plates.
- Plate reader (spectrophotometer or fluorometer).

Procedure:

- Preparation: Prepare serial dilutions of the test compound.
- Pre-incubation: In a 96-well plate, pre-incubate the enzyme with the test compound for a specified period.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
- Detection: Measure the formation of the product or the depletion of the substrate over time using a plate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).
- Data Analysis: Calculate the percent inhibition of enzyme activity at each concentration of the test compound. Determine the IC50 value from the resulting dose-response curve.

Visualizations





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Caption: On-target signaling pathway of FK888 at the NK1 receptor.



In Vitro Screening Test Compound (e.g., FK888) Enzyme Inhibition Assays (Receptor Panel) Data Ahalysis Determine Ki and IC50 values Follow-up Studies Cell-based Functional Assays In Vivo Models

Experimental Workflow for Off-Target Profiling

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Caption: General experimental workflow for identifying off-target effects.

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